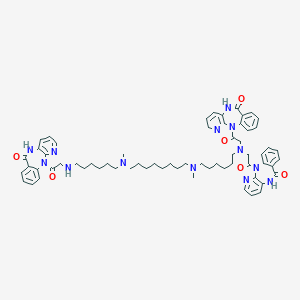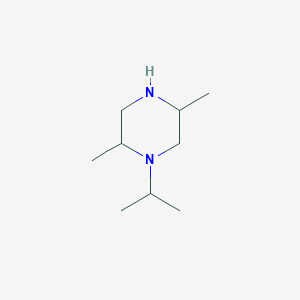
Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate, also known as Mocetinostat, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer. It is a histone deacetylase (HDAC) inhibitor, which means that it works by blocking the activity of enzymes that are involved in the regulation of gene expression.
Wirkmechanismus
Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate can increase the acetylation of histone proteins, which can lead to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response to cancer. It has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate for lab experiments is that it has been extensively studied and characterized, so there is a wealth of information available on its properties and mechanisms of action. However, one limitation is that it can be difficult to obtain in large quantities, which can make it challenging to perform large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the study of Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of interest is the investigation of its potential in combination with other anti-cancer agents, particularly immunotherapies. Finally, there is ongoing research into the underlying mechanisms of HDAC inhibition, which could lead to the development of new HDAC inhibitors with improved properties and efficacy.
Synthesemethoden
The synthesis of Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate involves several steps, starting with the reaction of 5-hydroxymethyl-2-furaldehyde with ethyl acetoacetate to form 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid ethyl ester. This intermediate is then treated with methyl iodide to form the final product, Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate. The overall yield of this synthesis method is around 36%.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate has been extensively studied for its potential applications in the treatment of cancer. It has been shown to have significant anti-tumor activity in preclinical studies, particularly in hematological malignancies such as lymphoma and leukemia. It has also been investigated for its potential in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
CAS-Nummer |
155526-77-5 |
|---|---|
Produktname |
Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-10-6(9)5-2-4(3-8)7-11-5/h5,8H,2-3H2,1H3 |
InChI-Schlüssel |
LBPCNNHNCQXJJR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(=NO1)CO |
Kanonische SMILES |
COC(=O)C1CC(=NO1)CO |
Synonyme |
5-Isoxazolecarboxylic acid, 4,5-dihydro-3-(hydroxymethyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)

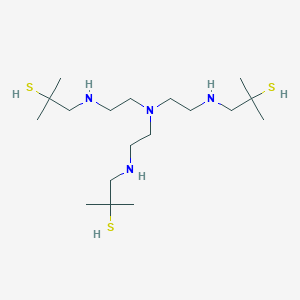

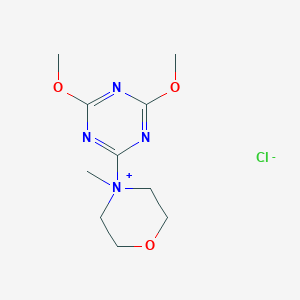
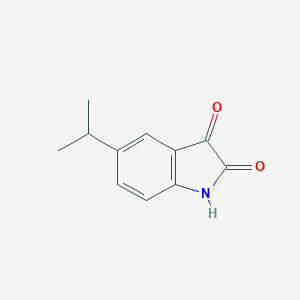
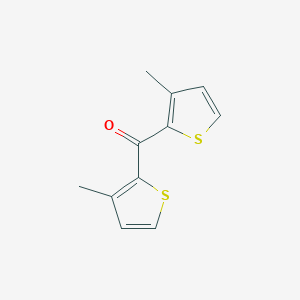
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B121850.png)
![5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B121851.png)
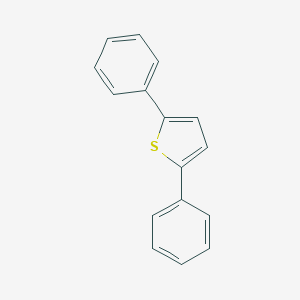
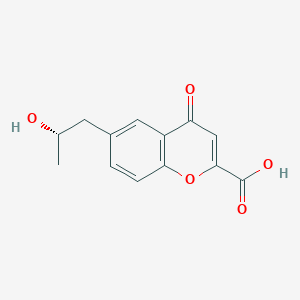
![8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol](/img/structure/B121857.png)
